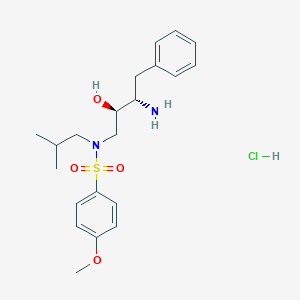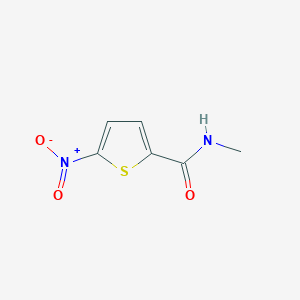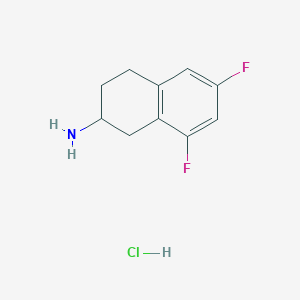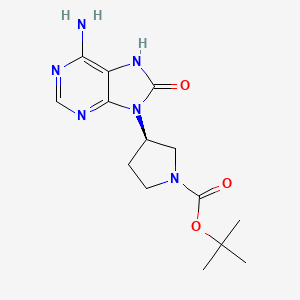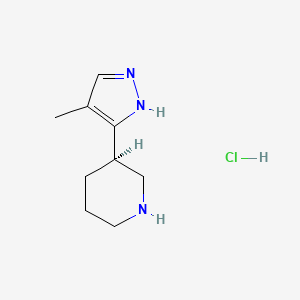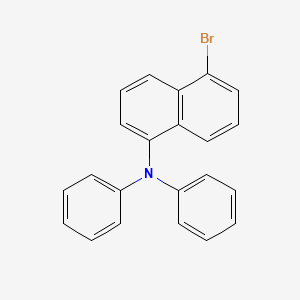
5-bromo-N,N-diphenylnaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N,N-diphenylnaphthalen-1-amine is an organic compound with the molecular formula C22H16BrN It is a derivative of naphthalene, substituted with a bromine atom at the 5-position and two phenyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N,N-diphenylnaphthalen-1-amine typically involves the bromination of N,N-diphenylnaphthalen-1-amine. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often require refluxing the mixture to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N,N-diphenylnaphthalen-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution Products: Various substituted naphthalenes depending on the nucleophile used.
Oxidation Products: Naphthoquinones.
Reduction Products: Dihydro derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
5-bromo-N,N-diphenylnaphthalen-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 5-bromo-N,N-diphenylnaphthalen-1-amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and phenyl groups play a crucial role in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N,N-dimethylnaphthalen-1-amine: Similar structure but with methyl groups instead of phenyl groups.
N,N-diphenylnaphthalen-1-amine: Lacks the bromine atom.
5-chloro-N,N-diphenylnaphthalen-1-amine: Chlorine atom instead of bromine.
Uniqueness
5-bromo-N,N-diphenylnaphthalen-1-amine is unique due to the presence of both bromine and phenyl groups, which confer distinct chemical reactivity and potential biological activity. The bromine atom enhances its electrophilic character, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C22H16BrN |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
5-bromo-N,N-diphenylnaphthalen-1-amine |
InChI |
InChI=1S/C22H16BrN/c23-21-15-7-14-20-19(21)13-8-16-22(20)24(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16H |
InChI Key |
NKEGZJXEXDELQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC4=C3C=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



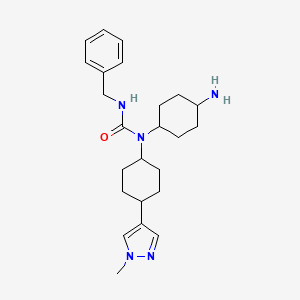

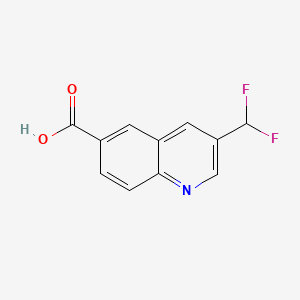


![2,5-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033235.png)
![6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B14033237.png)
